![molecular formula C14H12ClNO3 B6406550 3-Amino-5-(2-chloro-5-methoxyphenyl)benzoic acid, 95% CAS No. 1261927-53-0](/img/structure/B6406550.png)
3-Amino-5-(2-chloro-5-methoxyphenyl)benzoic acid, 95%
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Overview
Description
3-Amino-5-(2-chloro-5-methoxyphenyl)benzoic acid (3-A5C2MPA) is a phenylbenzoic acid derivative that is widely used in scientific research. It is a versatile compound with a wide range of applications in the field of biochemistry and physiology, as well as in laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-A5C2MPA.
Scientific Research Applications
3-Amino-5-(2-chloro-5-methoxyphenyl)benzoic acid, 95% is a versatile compound with a wide range of applications in the field of biochemistry and physiology. It is used in the synthesis of various drugs, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. It is also used in the synthesis of various compounds for use in laboratory experiments, such as enzyme inhibitors and fluorescent probes.
Mechanism of Action
The mechanism of action of 3-Amino-5-(2-chloro-5-methoxyphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs. It is also thought to act as an antioxidant, which may be beneficial in the prevention of certain diseases.
Biochemical and Physiological Effects
3-Amino-5-(2-chloro-5-methoxyphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs. It has also been shown to inhibit the growth of certain types of bacteria and fungi. In addition, it has been shown to possess antioxidant properties, which may be beneficial in the prevention of certain diseases.
Advantages and Limitations for Lab Experiments
3-Amino-5-(2-chloro-5-methoxyphenyl)benzoic acid, 95% is a versatile compound that is widely used in laboratory experiments. Its advantages include its low cost and its wide range of applications. Its limitations include its instability in aqueous solutions and its susceptibility to oxidation.
Future Directions
The future of 3-Amino-5-(2-chloro-5-methoxyphenyl)benzoic acid, 95% is promising. Its wide range of applications in laboratory experiments, as well as its potential as an inhibitor of enzymes involved in the metabolism of drugs and its antioxidant properties, make it an attractive compound for further research. Future research may focus on the development of more efficient synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, further research may be conducted to explore the potential of 3-Amino-5-(2-chloro-5-methoxyphenyl)benzoic acid, 95% as an antioxidant, as well as its potential to inhibit the growth of certain types of bacteria and fungi.
Synthesis Methods
The synthesis of 3-Amino-5-(2-chloro-5-methoxyphenyl)benzoic acid, 95% begins with the reaction of 2-chloro-5-methoxyphenol with sodium hydroxide to form 2-chloro-5-methoxybenzoic acid. This is then reacted with 3-amino-5-methoxybenzoic acid in the presence of a base to form 3-Amino-5-(2-chloro-5-methoxyphenyl)benzoic acid, 95%. The reaction is carried out in an aqueous solution at a temperature of 50-60°C.
properties
IUPAC Name |
3-amino-5-(2-chloro-5-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-19-11-2-3-13(15)12(7-11)8-4-9(14(17)18)6-10(16)5-8/h2-7H,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFAJRYALWYVSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691013 |
Source
|
Record name | 5-Amino-2'-chloro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261927-53-0 |
Source
|
Record name | 5-Amino-2'-chloro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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